molecular formula C9H9NO B1147592 2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine CAS No. 132356-09-3

2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine

Cat. No. B1147592
CAS RN: 132356-09-3
M. Wt: 147.17386
InChI Key:
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Description

“2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine” is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids are a group of naturally occurring nitrogen-containing compounds produced by a variety of organisms, including bacteria, fungi, plants, and animals . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Synthesis Analysis

The synthesis of “2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine” could potentially involve the reaction of an alkene with peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The mechanism involves a concerted reaction with a four-part, circular transition state .


Molecular Structure Analysis

The molecular structure of “2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine” can be analyzed using the structure data file (SDF/MOL File) which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine” could potentially include the addition of halogen to alkenes . The products for addition of halogen to alkenes proceed with unique stereochemistry feature that need special attention . It turns out that the halogen atoms are added via anti addition to the double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine” can be analyzed using its molecular formula and molecular weight .

Mechanism of Action

The mechanism of action of “2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine” could potentially be related to its biological activities as a pyrrolidine alkaloid . These alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

The safety and hazards of “2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine” can be analyzed using its Safety Data Sheet . The Safety Data Sheet provides information on the substance’s hazards, precautions for handling and use, first aid measures, and disposal considerations .

properties

IUPAC Name

2-[(2R,3S)-3-ethenyloxiran-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCYCFEWMAJBR-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(O1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@H](O1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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